![molecular formula C15H23FN2O4S2 B5560790 N-{(3S*,4R*)-1-[(4-氟-2-甲苯磺酰基]-4-异丙基-3-吡咯烷基}甲磺酰胺](/img/structure/B5560790.png)

N-{(3S*,4R*)-1-[(4-氟-2-甲苯磺酰基]-4-异丙基-3-吡咯烷基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

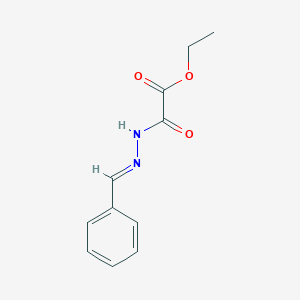

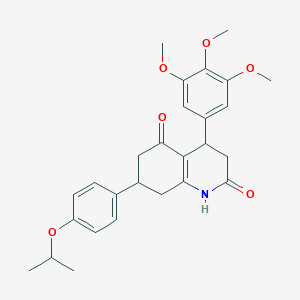

The synthesis of methanesulfonamide derivatives involves multiple steps, including the introduction of sulfonyl groups and the formation of pyrrolidinyl methanesulfonamide structures. For instance, Watanabe et al. (1997) described the synthesis of a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, highlighting their potency as cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been extensively studied, revealing insights into their conformation and hydrogen bonding patterns. Jacobs et al. (2013) reported on the structures of various N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, emphasizing the impact of substituents on molecular conformation and hydrogen bonding interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in a range of chemical reactions, contributing to their diverse chemical properties. For example, the rearrangement of threonine and serine-based N-sulfonamides under specific conditions can yield chiral pyrrolidin-3-ones, as described by Králová et al. (2019), illustrating the versatility of these compounds in synthetic chemistry (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, vapor pressure, and reactivity, are crucial for their application in chemical syntheses and pharmaceutical formulations. Snow and Barger (1988) conducted a comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds, providing detailed insights into the physical characteristics and chemical reactivity of these compounds (Snow & Barger, 1988).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, including their reactivity and stability, are influenced by their molecular structure. Studies on the development of chemoselective N-acylation reagents by Kondo et al. (2000) shed light on the chemical behavior of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their potential as selective acylation agents (Kondo et al., 2000).

科学研究应用

合成与化学反应

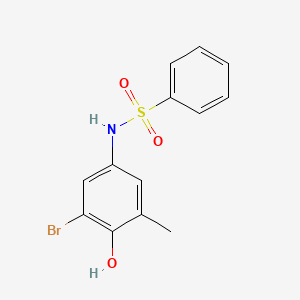

- 2,5-二取代-3-(苯磺酰基)吡咯烷的合成涉及锂化(苯磺酰基)甲烷与对映体纯的N-二苯膦酰基氮丙啶反应,展示了类似磺酰胺化合物在复杂有机合成中的用途 (Craig, Jones, & Rowlands, 2000).

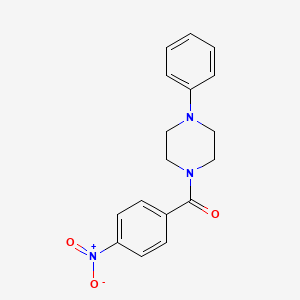

- 催化不对称加成到环状N-酰基亚胺展示了含磺酰基化合物的应用,以获得季立构中心,突出了类似结构在不对称合成中的作用 (Bhosale, Císařová, Kamlar, & Veselý, 2022).

分子与结构分析

- 对尼美舒利三唑衍生物的结构研究,包括甲磺酰胺化合物,已被进行以了解取代对超分子组装的影响,阐明了类似磺酰胺在晶体工程和药物设计中的作用 (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

- N-3-吡啶基-甲磺酰胺及其铂(II)配合物的晶体结构已被确定,以探索磺酰胺的配位化学及其在金属有机框架或催化中的潜力 (Dodoff, Varga, & Kovala-Demertzi, 2004).

催化与合成应用

- 尼美舒利衍生物已被合成并分析分子表面静电势,展示了磺酰胺化合物在药物化学和抗炎药开发中的多功能性 (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

- 从N-(2,3,4,5,6-五氟苯基)甲磺酰胺中开发足够的化学选择性N-酰化试剂展示了磺酰胺衍生物在提高酰化反应的效率和选择性中的重要性,这在有机合成中至关重要 (Kondo, Sekimoto, Nakao, & Murakami, 2000).

属性

IUPAC Name |

N-[(3S,4R)-1-(4-fluoro-2-methylphenyl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O4S2/c1-10(2)13-8-18(9-14(13)17-23(4,19)20)24(21,22)15-6-5-12(16)7-11(15)3/h5-7,10,13-14,17H,8-9H2,1-4H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSXXRVUMEWSY-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)